5-chloro-2-methyl-2,3-dihydro-1H-indole

CAS No.: 68579-13-5

Cat. No.: VC3015170

Molecular Formula: C9H10ClN

Molecular Weight: 167.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68579-13-5 |

|---|---|

| Molecular Formula | C9H10ClN |

| Molecular Weight | 167.63 g/mol |

| IUPAC Name | 5-chloro-2-methyl-2,3-dihydro-1H-indole |

| Standard InChI | InChI=1S/C9H10ClN/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-3,5-6,11H,4H2,1H3 |

| Standard InChI Key | LFMPGQVKFLTDCT-UHFFFAOYSA-N |

| SMILES | CC1CC2=C(N1)C=CC(=C2)Cl |

| Canonical SMILES | CC1CC2=C(N1)C=CC(=C2)Cl |

Introduction

Structural Characteristics and Chemical Identity

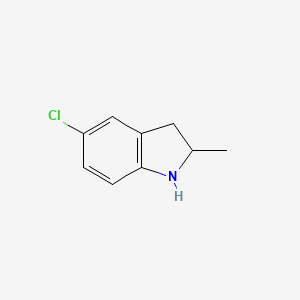

5-chloro-2-methyl-2,3-dihydro-1H-indole is a chlorinated indoline derivative that belongs to the broad class of heterocyclic aromatic compounds. The structure consists of a benzene ring fused with a five-membered nitrogen-containing ring, with specific substitutions that define its chemical identity.

Basic Identifiers and Structural Information

The compound is uniquely identified through several standard chemical identifiers as presented in Table 1.

| Parameter | Value |

|---|---|

| CAS Number | 68579-13-5 |

| Molecular Formula | C9H10ClN |

| Molecular Weight | 167.63 g/mol |

| SMILES | CC1CC2=C(N1)C=CC(=C2)Cl |

| InChI | InChI=1S/C9H10ClN/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-3,5-6,11H,4H2,1H3 |

| InChIKey | LFMPGQVKFLTDCT-UHFFFAOYSA-N |

The molecular structure features a partially saturated indole core, with the chlorine substituent positioned at the 5th position of the benzene portion and a methyl group at the 2nd position of the five-membered ring. The 2,3-dihydro designation indicates partial saturation of the pyrrole portion of the indole ring system .

Structural Representation

The compound belongs to the dihydroindole (or indoline) family, which differs from indoles by having a saturated C2-C3 bond in the pyrrole ring. This structural characteristic significantly affects the compound's chemical reactivity, particularly at the nitrogen position and the substituted positions.

Physical and Chemical Properties

The physical and chemical properties of 5-chloro-2-methyl-2,3-dihydro-1H-indole contribute to its behavior in various chemical reactions and applications.

Physical Properties

Although limited experimental data is available in the literature for this specific compound, certain physical properties can be identified or predicted based on its structure and similar compounds:

-

Appearance: Typically a solid at room temperature

-

Solubility: Likely soluble in most organic solvents such as acetonitrile, ethanol, or ethyl acetate, with limited water solubility

Spectroscopic Properties

Spectroscopic data provides essential information for compound identification and characterization. The predicted collision cross-section data for 5-chloro-2-methyl-2,3-dihydro-1H-indole with various adducts is presented in Table 2.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 168.05745 | 131.7 |

| [M+Na]+ | 190.03939 | 145.6 |

| [M+NH4]+ | 185.08399 | 142.0 |

| [M+K]+ | 206.01333 | 139.5 |

| [M-H]- | 166.04289 | 134.0 |

| [M+Na-2H]- | 188.02484 | 137.9 |

| [M]+ | 167.04962 | 134.6 |

| [M]- | 167.05072 | 134.6 |

This collision cross-section data is particularly valuable for mass spectrometric analysis and identification of the compound in complex mixtures .

Synthesis Methods

Several synthetic approaches can be employed to prepare 5-chloro-2-methyl-2,3-dihydro-1H-indole, with the most common methods involving reduction of indole precursors or direct functionalization of indoline systems.

Reduction of Indole Precursors

One established method for synthesizing dihydroindoles involves the reduction of the corresponding indole derivatives. For example, 5-chloro-2-methyl-1H-indole could be reduced to yield 5-chloro-2-methyl-2,3-dihydro-1H-indole. A similar approach is documented for the synthesis of the related compound 6-chloro-2,3-dihydro-1H-indole:

"Dissolve 6-chloro-1H-indole in acetic acid under nitrogen. Add sodium cyanoborohydride and stir 20 minutes at room temperature. Dilute with ethyl acetate and extract with sodium hydroxide (5 N aqueous). Dry over magnesium sulfate, filter and concentrate to give the crude product."

This method can likely be adapted for the synthesis of 5-chloro-2-methyl-2,3-dihydro-1H-indole by using the appropriate 5-chloro-2-methyl-indole starting material.

Fischer Indole Synthesis Modifications

The Fischer indole synthesis, a classic method for preparing indoles, can be modified to produce indoline derivatives. By controlling reaction conditions and using appropriate hydrazine derivatives with 4-chlorophenylhydrazine and a methyl-containing ketone, followed by selective reduction, 5-chloro-2-methyl-2,3-dihydro-1H-indole could be obtained .

Chemical Reactivity

The presence of both electron-withdrawing (chlorine) and electron-donating (methyl) groups on the indoline ring significantly influences its reactivity. The chlorine substituent typically activates electrophilic substitution reactions at specific positions of the aromatic ring, while the methyl group can participate in C-H activation reactions.

Applications and Research Context

5-chloro-2-methyl-2,3-dihydro-1H-indole serves as an important building block in various chemical syntheses and has potential applications in medicinal chemistry and materials science.

Role as a Synthetic Intermediate

Indoline derivatives, including 5-chloro-2-methyl-2,3-dihydro-1H-indole, often serve as versatile intermediates in the synthesis of more complex molecules with potential biological activities. The compound's reactivity profile makes it suitable for further functionalization and incorporation into larger molecular frameworks .

For example, indoline derivatives can be used in the synthesis of pyrido[2,3-b]indoles and other heterocyclic systems with potential pharmaceutical applications. One documented synthesis involves the dehydrative transformation of spirooxindoles to pyrido[2,3-b]indoles using POCl3 as a dehydrating agent .

Related Compounds and Comparative Analysis

Understanding the relationship between 5-chloro-2-methyl-2,3-dihydro-1H-indole and structurally similar compounds provides valuable insights into its chemical behavior and potential applications.

Structurally Related Indole and Indoline Derivatives

Several related compounds appear in the chemical literature, including:

-

5-chloro-2,3-dimethyl-1H-indole (CAS: 21296-93-5): A fully aromatic indole analog with an additional methyl group at the 3-position

-

5-chloro-2-(4-fluorophenyl)-1H-indole (CAS: 76609-16-0): A 2-aryl substituted indole derivative with similar substitution pattern at the 5-position

-

6-chloro-2,3-dihydro-1H-indole (CAS: 52537-00-5): A positional isomer with the chlorine at the 6-position instead of the 5-position

These related compounds often share similar synthetic approaches and may exhibit comparable chemical reactivity patterns, though with distinct differences based on their specific structural features.

Transformation to Other Heterocyclic Systems

5-chloro-2-methyl-2,3-dihydro-1H-indole can serve as a precursor for the synthesis of more complex heterocyclic systems. For example, it could potentially be used in reactions similar to those documented for other indoline derivatives, such as the formation of spirooxindoles and subsequent transformation to pyrido[2,3-b]indoles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume